N-(2-chlorophenyl)-2-piperazin-1-ylacetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDTGQBHWMHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-chloroaniline with piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: 2-chloroaniline is reacted with piperazine in the presence of acetic anhydride.
Step 2: The reaction mixture is heated under reflux conditions.
Step 3: The product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 2-chlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Reaction Scheme :
Key Findings :
-
Piperazine derivatives undergo NAS with amines or alkoxides at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or acetonitrile .
-
Electron-withdrawing groups on the phenyl ring enhance reactivity. For instance, introducing a nitro group increases reaction rates by 30–40% .
Acylation of Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes acylation with acyl chlorides or anhydrides:
Reaction Scheme :
Experimental Data :
| Acylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM | 25 | 85 | |
| Benzoyl chloride | THF | 40 | 78 | |
| Tosyl chloride | Acetone | 0–5 | 92 |
This reaction is critical for modifying pharmacokinetic properties, such as increasing lipophilicity .
Alkylation Reactions
The piperazine nitrogen reacts with alkyl halides or benzyl halides to form quaternary ammonium salts:
Reaction Scheme :
Notable Examples :
-
Reaction with benzyl bromide yields N-benzyl derivatives (72% yield, K₂CO₃, acetonitrile, reflux) .
-
Ethyl bromoacetate forms ester-functionalized derivatives (68% yield, room temperature) .
Sulfonation Reactions
Sulfonyl chlorides react with the piperazine amine to produce sulfonamides:
Reaction Scheme :
Optimized Conditions :
-
p-Toluenesulfonyl chloride reacts in acetonitrile with K₂CO₃ (yield: 89–91%) .
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Electron-deficient sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) require longer reaction times (24–36 h) .
Heterocycle Formation
The acetamide moiety participates in cyclization reactions to form bioactive heterocycles:
Example Reaction :
Key Data :
-
Cyclization with thiourea forms thiazole derivatives (62% yield, ethanol, reflux) .
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Reaction with hydrazine yields pyrazole analogs (55% yield, microwave irradiation) .
Metal-Catalyzed Cross-Coupling
The chlorophenyl group engages in Suzuki-Miyaura couplings with aryl boronic acids:
Reaction Scheme :
Conditions :
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
Reaction Pathways :
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Acidic hydrolysis : Forms 2-piperazin-1-ylacetic acid and 2-chloroaniline (H₂SO₄, 100°C, 6 h) .
-
Basic hydrolysis : Yields sodium 2-piperazin-1-ylacetate (NaOH, ethanol, reflux, 4 h) .
Radical Reactions
Under UV light, the C-Cl bond undergoes homolytic cleavage:
Example :
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated as a potential drug candidate due to its biological activity. Its structural characteristics allow it to interact with various neurotransmitter receptors, particularly those involved in central nervous system functions. This interaction suggests applications in treating psychiatric disorders, including anxiety and depression, by modulating serotonin and dopamine receptors .
Anticonvulsant Activity
Research has demonstrated that N-(2-chlorophenyl)-2-piperazin-1-ylacetamide exhibits anticonvulsant properties in animal models. Studies have shown efficacy in preventing seizures induced by maximal electroshock and pentylenetetrazole, indicating its potential as a therapeutic agent for epilepsy .
Neuroprotective Effects
Recent studies have indicated that piperazine derivatives, including this compound, may provide neuroprotective effects against conditions such as Alzheimer's disease. These compounds can enhance synaptic stabilization and promote long-term potentiation (LTP), which is crucial for memory and learning processes .
Case Studies and Research Findings
- Anticonvulsant Screening : A study evaluated various piperazine derivatives for anticonvulsant activity using animal models. The results indicated that this compound exhibited significant efficacy in the maximal electroshock test, supporting its potential use in epilepsy treatment .
- Neuroprotective Mechanisms : Research involving neuronal cultures challenged with amyloid-beta indicated that compounds like this compound could restore synaptic integrity and enhance LTP, suggesting therapeutic avenues for neurodegenerative diseases .
- Pharmacokinetic Studies : Investigations into the metabolic pathways of this compound revealed that structural modifications could enhance its pharmacokinetic properties, making it a candidate for further pharmaceutical development .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key analogs and their substituent variations are summarized below:
Key Observations :
Physicochemical Properties
Melting Points and Stability:
Key Observations :
Spectral Data Comparison
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Profiles:
- N-(2-Phenoxyphenyl)-2-piperazin-1-ylacetamide (4b) : IR: C=O stretch at 1681 cm⁻¹, C-N stretch at 1249 cm⁻¹. ¹H NMR: Aromatic protons at δ 7.3–6.9, piperazine protons at δ 2.8–2.4.
- N-Phenyl-2-(piperazin-1-yl)acetamide : No spectral data provided, but its simpler structure suggests sharper NMR signals compared to chlorophenyl analogs.
Key Observations :
Key Observations :
Biological Activity
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperazine ring, a chlorophenyl group, and an acetamide moiety. This unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
Target Receptors and Enzymes
The compound has been investigated for its role as a ligand in receptor binding studies. Similar compounds have demonstrated high affinity for neurotransmitter receptors, which suggests that this compound may also interact with:
- Dopamine receptors
- Serotonin receptors
- Histamine receptors
These interactions can lead to various pharmacological effects, including antipsychotic and antihistaminic activities.
Biochemical Pathways
Research indicates that compounds structurally related to this compound can modulate pathways involved in:
- Neurotransmission : Influencing mood and behavior.
- Cell proliferation : Potential anticancer effects.
- Inflammation : Possible anti-inflammatory properties.
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of related piperazine derivatives. Although specific data on this compound is limited, its structural analogs have shown promising results in animal models, suggesting potential efficacy against seizures .
Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are sparse, related compounds have exhibited significant antimicrobial effects. For instance, derivatives with similar piperazine structures have been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
Research has shown that modifications in the piperazine structure can significantly alter biological activity. For example, studies on derivatives of this compound have demonstrated varied efficacy in:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-chlorophenyl)-2-piperazin-1-ylacetamide?
- Methodological Answer : Synthesis typically involves multi-step routes. A common approach includes:
Aniline Activation : React 2-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form N-(2-chlorophenyl)chloroacetamide. Thionyl chloride may be used to activate carboxylic acid intermediates .
Piperazine Coupling : Treat the intermediate with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst (e.g., K₂CO₃) .
-
Key Considerations : Low yields (2–5% overall) are common due to steric hindrance and side reactions. Optimize stoichiometry (1:1.2 molar ratio of intermediate to piperazine) and use high-purity reagents .
Step Reagents/Conditions Yield (%) Reference 1 Chloroacetyl chloride, NaOH N/A 2 Piperazine, DMF, K₂CO₃ 2–5
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
-
1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide C=O at ~170 ppm) .
-
FTIR : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
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X-ray Crystallography : Resolves bond lengths (e.g., C-N bond ~1.37 Å) and angles (e.g., C-N-C ~124°) .
Technique Key Parameters Reference NMR Substitution confirmation FTIR Functional group analysis X-ray Structural validation
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Storage : Store in airtight containers at 4°C, away from oxidizers .
Advanced Research Questions
Q. How can computational methods validate the compound’s electronic and structural properties?
- Methodological Answer :
-
DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV) and molecular electrostatic potential (MESP) to identify reactive sites .
-
Validation : Compare computed bond lengths/angles with experimental XRD data (e.g., <0.02 Å deviation) .
Parameter Calculated (DFT) Experimental (XRD) Deviation Reference C(9)-N(1) bond 1.376 Å 1.374 Å 0.002 Å C-N-C angle 124.8° 124.7° 0.1°
Q. What strategies resolve low synthetic yields in multi-step routes?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling steps to improve efficiency .
- Solvent Optimization : Replace DMF with THF to reduce side reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
Q. How to address contradictions in reported bioactivity data for analogous compounds?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Orthogonal Validation : Confirm antimicrobial activity via both disc diffusion and MIC assays to reduce false positives .
- Purity Analysis : Characterize compounds via HPLC (>95% purity) to exclude impurities affecting results .
Methodological Best Practices
- Synthesis : Monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane) for real-time optimization .
- Computational Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis set for reliable DFT results .
- Data Reporting : Include crystallographic data (CCDC deposition) and NMR spectra (δ values, coupling constants) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
